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(5-Methyl-4-nitro-1H-pyrazol-3-yl)-(4-prop-2-ynylpiperazin-1-yl)methanone

GPX4 inhibition ferroptosis covalent inhibitor

(5-Methyl-4-nitro-1H-pyrazol-3-yl)-(4-prop-2-ynylpiperazin-1-yl)methanone (CAS 1487230-85-2) is a synthetic N-acylpiperazine derivative bearing a 5-methyl-4-nitro-1H-pyrazole-3-carbonyl pharmacophore linked via a methanone bridge to a 4-prop-2-ynylpiperazine moiety. It has a molecular formula of C₁₂H₁₅N₅O₃ and a molecular weight of 277.28 g·mol⁻¹.

Molecular Formula C12H15N5O3
Molecular Weight 277.284
CAS No. 1487230-85-2
Cat. No. B2585550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methyl-4-nitro-1H-pyrazol-3-yl)-(4-prop-2-ynylpiperazin-1-yl)methanone
CAS1487230-85-2
Molecular FormulaC12H15N5O3
Molecular Weight277.284
Structural Identifiers
SMILESCC1=C(C(=NN1)C(=O)N2CCN(CC2)CC#C)[N+](=O)[O-]
InChIInChI=1S/C12H15N5O3/c1-3-4-15-5-7-16(8-6-15)12(18)10-11(17(19)20)9(2)13-14-10/h1H,4-8H2,2H3,(H,13,14)
InChIKeyFCBAVIUPTZPQKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-Methyl-4-nitro-1H-pyrazol-3-yl)-(4-prop-2-ynylpiperazin-1-yl)methanone CAS 1487230-85-2: Structural Identity and Physicochemical Baseline for Research Procurement


(5-Methyl-4-nitro-1H-pyrazol-3-yl)-(4-prop-2-ynylpiperazin-1-yl)methanone (CAS 1487230-85-2) is a synthetic N-acylpiperazine derivative bearing a 5-methyl-4-nitro-1H-pyrazole-3-carbonyl pharmacophore linked via a methanone bridge to a 4-prop-2-ynylpiperazine moiety. It has a molecular formula of C₁₂H₁₅N₅O₃ and a molecular weight of 277.28 g·mol⁻¹ . The compound belongs to the broader class of nitropyrazole-piperazine hybrids that have been explored as kinase inhibitor scaffolds and covalent modifier probes [1]. Its calculated partition coefficient (SlogP) is 1.35, with a computed aqueous solubility (logS) of −2.71, and it passes Lipinski's rule of five with zero violations, indicating favorable drug-like properties for cell-based screening [2].

Why (5-Methyl-4-nitro-1H-pyrazol-3-yl)-(4-prop-2-ynylpiperazin-1-yl)methanone Cannot Be Replaced by Generic Pyrazole-Piperazine Analogs Without Functional Consequences


Generic substitution within the nitropyrazole-piperazine class is not straightforward because three structural features of this compound act in concert to determine its biochemical and physicochemical profile. First, the 5-methyl-4-nitro substitution pattern on the pyrazole ring governs both the electron density of the heterocycle and its capacity for nitro-mediated covalent interactions with selenocysteine residues—a mechanism exploited by the related isoxazole-based GPX4 inhibitor ML-210 . Second, replacing the secondary amine of the piperazine with a carbonyl-linked pyrazole (rather than a direct N-aryl connection) alters the conformational flexibility and hydrogen-bonding potential of the scaffold [1]. Third, the terminal propargyl (prop-2-ynyl) group on the piperazine ring introduces a reactive alkyne handle absent from analogs such as 1-(5-methyl-4-nitro-1H-pyrazol-3-yl)piperidine (CAS 53960-82-0), enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for probe derivatization or targeted protein degradation (PROTAC) applications that are inaccessible to the non-alkyne analogs . These interdependent features mean that substituting even a single moiety—core heterocycle, linker type, or N-substituent—can ablate or substantially alter the compound's target engagement mode and downstream utility.

Quantitative Differential Evidence: (5-Methyl-4-nitro-1H-pyrazol-3-yl)-(4-prop-2-ynylpiperazin-1-yl)methanone vs. Closest Structural Analogs


Pyrazole vs. Isoxazole Core: Heterocycle Replacement Alters Hydrogen-Bonding Geometry and Tautomeric Equilibria Relative to the GPX4 Probe ML-210

The target compound incorporates a 1H-pyrazole core at the position where ML-210 (CAS 1360705-96-9) bears an isoxazole ring. This N–H pyrazole vs. O–isoxazole substitution directly alters the hydrogen-bond donor/acceptor pattern: pyrazole can act as both a hydrogen-bond donor (N–H) and acceptor, while isoxazole functions only as a weak acceptor. In the context of GPX4 inhibition—where the 5-methyl-4-nitro pharmacophore acts as a covalent warhead targeting the selenocysteine residue—the tautomeric equilibrium of the pyrazole (3-substituted vs. 5-substituted tautomer) may influence the positioning of the nitro group relative to the catalytic selenol [1]. ML-210 achieves cytotoxicity IC50 values of 71 nM (BJeLR HRAS G12V), 272 nM (BJeH-LT), and 107 nM (BJ) by alamar blue assay after 48 h incubation . Comparative GPX4 inhibitory data for the pyrazole analog are not yet published; however, the pyrazole NH provides a synthetic derivatization vector at N1 that is absent in isoxazole, enabling selective alkylation or acylation for structure-activity relationship (SAR) exploration without modifying the nitro pharmacophore [2].

GPX4 inhibition ferroptosis covalent inhibitor heterocycle bioisosterism

Molecular Weight Reduction: 42% Lower MW Relative to ML-210 Improves Ligand Efficiency Potential

The target compound has a molecular weight of 277.28 g·mol⁻¹, which is 198.04 g·mol⁻¹ (41.7%) lower than that of ML-210 (MW 475.32 g·mol⁻¹) [1]. This substantial MW reduction arises from replacing the bulky bis(4-chlorophenyl)methyl substituent on the piperazine nitrogen with a compact propargyl group. In drug discovery, lower MW generally correlates with improved ligand efficiency indices (LE = 1.4·pIC50/heavy atom count) and more favorable pharmacokinetic starting points. The target compound contains 20 heavy atoms versus 33 for ML-210, giving it a heavy-atom count advantage of 39% . While direct target potency data for the pyrazole analog are not yet available, the scaffold's MW places it squarely within fragment-like chemical space (MW < 300), making it suitable for fragment-based screening and subsequent growth strategies—a property that the substantially larger ML-210 does not share.

ligand efficiency drug-likeness fragment-based screening physicochemical optimization

Calculated Lipophilicity Advantage: SlogP of 1.35 Suggests Superior Aqueous Solubility Window Relative to Bulkier N-Substituted Analogs

The target compound exhibits a computed SlogP of 1.35 and a logS of −2.71, as derived from the MMsINC database [1]. By comparison, ML-210 bears a bis(4-chlorophenyl)methyl substituent that dramatically increases hydrophobicity; although an experimentally measured logP for ML-210 is not uniformly reported, the compound is described as water-insoluble with DMSO solubility of 24 mg·mL⁻¹ (50.5 mM) . The 1.35 SlogP of the target compound places it within the optimal lipophilicity range (logP 1–4) for oral bioavailability and cellular permeability according to standard ADME guidelines, whereas the bis(4-chlorophenyl)methyl group of ML-210 likely pushes its logP above 5, which is associated with increased risk of poor solubility, high protein binding, and off-target pharmacology [2]. The calculated logS of −2.71 corresponds to an aqueous solubility of approximately 0.54 mg·mL⁻¹, which, while moderate, is substantially more favorable than the practically insoluble profile of ML-210 in water.

lipophilicity solubility ADME prediction bioavailability

Click Chemistry Handle: Terminal Alkyne Enables CuAAC Bioconjugation and PROTAC Derivatization—Functionality Absent from Non-Propargyl Pyrazole-Piperazine Analogs

The 4-prop-2-ynyl substituent on the piperazine ring introduces a terminal alkyne moiety that is competent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the prototypical click chemistry reaction . This functional handle is entirely absent from the closest pyrazole-piperazine analog, 1-(5-methyl-4-nitro-1H-pyrazol-3-yl)piperidine (CAS 53960-82-0; MW 210.23), which replaces the entire piperazine-methanone linker with a direct piperidine connection and lacks any alkyne functionality . The propargyl group enables three critical applications not possible with non-alkyne analogs: (i) fluorescent labeling via azide-fluorophore conjugation for cellular target engagement studies; (ii) affinity pulldown probe generation using azide-biotin reagents; and (iii) PROTAC degrader construction by conjugating the alkyne to azide-functionalized E3 ligase recruiting ligands . Commercial availability of 1-prop-2-ynylpiperazine as a building block (CAS 52070-67-4, purity >97% by GC/T) confirms the synthetic accessibility and reliability of this functional handle .

click chemistry CuAAC bioconjugation PROTAC chemical probe

Nitro Group at Pyrazole C4 Enables Covalent Modification Chemistry: Comparison of Electrophilic Warhead Position in Pyrazole vs. Isoxazole Scaffolds

The 4-nitro substituent on the pyrazole ring is positioned at C4, which is electronically distinct from the 4-nitro-3-carbonyl-isoxazole arrangement in ML-210. In the pyrazole system, the nitro group sits on a carbon atom (C4) that is flanked by two nitrogen atoms (N1 and N2) and a methyl-substituted C5, creating a unique electronic environment that modulates the nitro group's electrophilicity and its ability to form covalent adducts with nucleophilic residues such as selenocysteine (Sec) in GPX4 [1]. The synthesis of related 1-propargyl-3(5)-methyl-4-nitropyrazoles has been demonstrated via phase-transfer catalysis (PTC) in the N-methylmorpholine N-oxide/H₂O system, establishing that the 4-nitro-3(5)-methylpyrazole scaffold is synthetically accessible and can be elaborated with propargyl substitution [2]. In contrast, ML-210 places the nitro group on the isoxazole C4, which is adjacent to an endocyclic oxygen rather than nitrogen, altering the electron-withdrawing character and potentially the covalent adduct formation kinetics with GPX4 [3]. Comparative NMR or kinetic studies of nitro reactivity between pyrazole and isoxazole systems have not been published for this specific pair, but the difference in heteroatom adjacency provides a structural rationale for divergent covalent inhibition profiles.

covalent inhibitor nitro warhead selenocysteine targeting GPX4 electrophilic reactivity

Explicit Data Gap Advisory: Limited Published Potency Data Requires Prospective Head-to-Head Validation Before Inferring Target Activity

A systematic search of PubMed, BindingDB, ChEMBL, PubChem, and patent databases (conducted May 2026) did not identify any published biochemical IC50, Kd, or cellular EC50 values specifically for (5-methyl-4-nitro-1H-pyrazol-3-yl)-(4-prop-2-ynylpiperazin-1-yl)methanone (CAS 1487230-85-2). The compound appears in vendor catalogs (e.g., EvitaChem EVT-2722624) as a research-grade screening compound but has not been the subject of peer-reviewed pharmacological characterization . The closest pharmacologically characterized comparator, ML-210, has extensive target annotation including GPX4 covalent inhibition (IC50 71–272 nM across cell lines) and ferroptosis induction [1]. In contrast, the pyrazole analog 1-(5-methyl-4-nitro-1H-pyrazol-3-yl)piperidine (CAS 53960-82-0) has no published bioactivity data either . This evidence gap means that any inference of GPX4 inhibition, NAMPT modulation, or other target activity for the target compound must be considered hypothetical until experimentally confirmed. Procurement decisions should account for the cost of de novo biochemical profiling.

data transparency assay validation screening compound research procurement

High-Value Application Scenarios for (5-Methyl-4-nitro-1H-pyrazol-3-yl)-(4-prop-2-ynylpiperazin-1-yl)methanone Based on Quantitative Differentiation Evidence


Fragment-Based Screening for GPX4 or NAMPT Inhibitor Discovery with Built-In Click Chemistry Derivatization

The compound's low molecular weight (277.28 g·mol⁻¹) and favorable SlogP (1.35) position it as an ideal fragment-sized entry point for GPX4 or NAMPT inhibitor discovery programs [1][2]. Unlike ML-210 (MW 475.32), which is already a fully elaborated lead compound, this pyrazole scaffold leaves ample room for fragment growth while the propargyl handle allows immediate CuAAC conjugation to azide-bearing fluorophores or biotin tags for target engagement assays without additional synthetic modification . Research groups with established GPX4 biochemical assays (e.g., NADPH-coupled enzymatic assay or cellular ferroptosis readouts) can screen this fragment directly and, upon hit confirmation, rapidly generate probe molecules via click chemistry to validate target binding by fluorescence polarization or cellular thermal shift assay (CETSA).

PROTAC Degrader Construction Targeting Ferroptosis or Metabolic Vulnerabilities

The terminal alkyne at the piperazine N4 position enables one-step CuAAC conjugation to azide-functionalized E3 ligase recruiting ligands (e.g., azide-VHL, azide-CRBN, or azide-IAP ligands) to generate heterobifunctional PROTAC degraders [1]. This capability is absent from the non-alkyne comparator 1-(5-methyl-4-nitro-1H-pyrazol-3-yl)piperidine [2]. For laboratories investigating targeted protein degradation of GPX4, NAMPT, or other nitro-pyrazole-binding targets, this compound circumvents the need for multi-step synthesis of a bifunctional molecule. The lower MW of the parent warhead (277 vs. 475 for ML-210) also yields a PROTAC with a smaller overall molecular weight, which may improve cell permeability relative to PROTACs constructed from the larger ML-210 scaffold .

Comparative Heterocycle Bioisostere SAR Campaign: Pyrazole vs. Isoxazole Core in Nitro-Warhead Covalent Inhibitors

The compound serves as a direct pyrazole bioisostere of the ML-210 isoxazole core, enabling systematic structure-activity relationship (SAR) studies that isolate the contribution of the heterocycle to target potency, selectivity, and ADME properties [1]. Key variables that can be compared include: (i) hydrogen-bond donor capacity (pyrazole NH vs. isoxazole O); (ii) tautomeric state influence on nitro group positioning; (iii) metabolic stability differences (azole oxidation susceptibility); and (iv) synthetic tractability for late-stage functionalization. Procurement of both this compound and ML-210 allows a matched-pair analysis where the only intentional variable is the heterocycle identity, providing cleaner SAR interpretation than comparisons involving analogs with different N-substituents [2].

Chemical Probe Development for Cellular Ferroptosis Pathway Dissection Using Alkyne-Tagged Activity-Based Protein Profiling (ABPP)

The propargyl group qualifies this compound for activity-based protein profiling (ABPP) workflows where the alkyne serves as a latent affinity tag. After incubation with live cells or lysates, any covalently modified protein targets can be conjugated to azide-biotin or azide-fluorophore reporters via CuAAC, followed by streptavidin enrichment and LC-MS/MS proteomics for target identification [1]. This ABPP-compatible feature distinguishes this compound from alkyne-deficient pyrazole-piperazine analogs and from ML-210 itself, which lacks a bioorthogonal handle for target engagement mapping [2]. Given the known role of nitro-containing heterocycles in covalent protein modification, this compound is a strong candidate for discovering novel covalent targets beyond GPX4 in ferroptosis, oxidative stress, or cancer metabolism pathways.

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